molecular formula C10H12N4O2 B4185991 2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B4185991
M. Wt: 220.23 g/mol
InChI Key: OIAKXEQHXKYOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a heterocyclic compound that features both a triazole ring and an isoindole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Isoindole Ring: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under controlled conditions.

    Coupling of the Two Rings: The final step involves coupling the triazole and isoindole rings through a suitable linker, often under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Various substitution reactions can be performed on the triazole or isoindole rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or mechanical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The isoindole ring can provide additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are widely studied for their biological activity.

    Isoindole Derivatives: Compounds with the isoindole ring are known for their unique chemical properties and applications in materials science.

Uniqueness

2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to the combination of the triazole and isoindole rings in a single molecule. This dual-ring structure imparts a combination of chemical properties that are not found in compounds containing only one of these rings. This makes it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h5-7H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAKXEQHXKYOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 3
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 4
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 5
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 6
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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